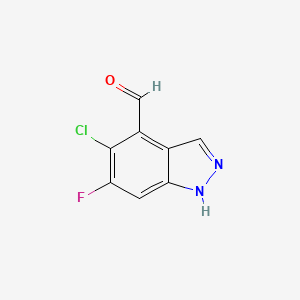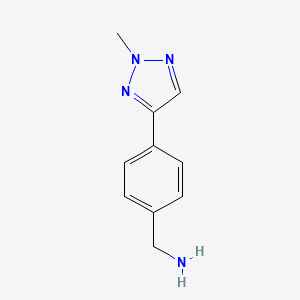
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine ring, which is a bicyclic amine, and an ethanol group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and ethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
Applications De Recherche Scientifique
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(DIMETHYLAMINO)ETHANOL: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(DIETHYLAMINO)ETHANOL: Lacks the quinuclidine ring, making it less complex.
3-QUINUCLIDINOL: Contains the quinuclidine ring but lacks the diethylaminoethyl group.
Uniqueness
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is unique due to its combination of a quinuclidine ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63716-81-4 |
|---|---|
Formule moléculaire |
C16H33N3O |
Poids moléculaire |
283.45 g/mol |
Nom IUPAC |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
Clé InChI |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)







![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)

